molecular formula C13H9NO3 B14028469 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B14028469
M. Wt: 227.21 g/mol
InChI Key: PSQIVMNNTFDBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a fused ring system consisting of a furan ring and a pyrrole ring, with a phenyl group attached to the furan ring and a carboxylic acid group attached to the pyrrole ring

Preparation Methods

The synthesis of 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Hemetsberger-Knittel reaction sequence, which includes the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, followed by Knoevenagel condensation, and finally, thermolysis to promote intramolecular cyclocondensation to form the O,N-heteropentalene structure . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

4-phenylfuro[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H9NO3/c15-13(16)11-8-12-10(6-7-17-12)14(11)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

PSQIVMNNTFDBBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C2C(=O)O)OC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.